

An In-depth Technical Guide to the Physicochemical Properties of Crotonophenone

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Compound of Interest

Compound Name: Crotonophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Crotonophenone**. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows to support scientific investigation and drug development endeavors.

Introduction to Crotonophenone

Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β -unsaturated ketone.^[1] This structural feature, characterized by a carbonyl group conjugated with a carbon-carbon double bond, imparts a high degree of reactivity to the molecule, making it a valuable intermediate in various organic syntheses.^[1] Its role as a Michael acceptor is of particular significance in the formation of carbon-carbon bonds.^[1] The applications of **Crotonophenone** extend from being a precursor in the synthesis of fine chemicals and potential therapeutic agents to its use in material science, where it can be incorporated into polymer chains or act as a photoinitiator.^[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of **Crotonophenone**.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	(E)-1-phenylbut-2-en-1-one[1][2]
Common Synonyms	trans-Crotonophenone[1], Phenyl propenyl ketone[2]
CAS Number	495-41-0[1][3], 35845-66-0[4]
Molecular Formula	C ₁₀ H ₁₀ O[3][4]
InChI Key	FUJZJBCWPIOHHN-QHHAFSJGSA-N[5]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	146.19 g/mol [2]
Appearance	Liquid[1]
Melting Point	21 °C[5]
Boiling Point	225.7 ± 13.0 °C at 760 mmHg[1][3]
Density	1.0 ± 0.1 g/cm ³ [1][3]
Flash Point	86.3 ± 14.8 °C[1][3]
Refractive Index	1.530[1][3]
Storage Temperature	2-8°C[4]

Table 3: Calculated and Spectroscopic Data

Property	Value
LogP	2.40[3]
Polar Surface Area (PSA)	17.07 Å²[3][4]
Hydrogen Bond Donor Count	0[4]
Hydrogen Bond Acceptor Count	1[4]
Rotatable Bond Count	2[4]
Exact Mass	146.073166[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research.

3.1. Determination of Partition Coefficient (Octanol/Water)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is often determined using the shake-flask method, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[6][7]

- Shake-Flask Method (OECD 107/EPA OPPTS 830.7550):
 - Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
 - Sample Preparation: Dissolve a known amount of **Crotonophenone** in either the aqueous or organic phase.
 - Equilibration: Combine the two phases in a separatory funnel and shake gently for a predetermined period (e.g., 20 minutes) to allow for partitioning.[8] Allow the layers to separate completely.
 - Analysis: Determine the concentration of **Crotonophenone** in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[7]

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

3.2. Spectroscopic Analysis for Structural Elucidation

The identity and purity of **Crotonophenone** are confirmed using various spectroscopic techniques.[1]

- Infrared (IR) Spectroscopy:
 - Sample Preparation: A thin film of liquid **Crotonophenone** is placed between two KBr plates.
 - Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm^{-1}).
 - Interpretation: The presence of characteristic absorption bands for the α,β -unsaturated ketone functional group (C=O and C=C stretching) is confirmed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of **Crotonophenone** in a deuterated solvent (e.g., CDCl_3).
 - Data Acquisition: Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.[9]
 - Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often coupled with a gas chromatograph (GC-MS).
 - Ionization: Ionize the sample using a suitable technique (e.g., electron ionization).

- Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined, confirming the molecular weight and providing structural information.

3.3. Stability Studies

Stability testing is essential to determine the retest period and appropriate storage conditions. [10] These studies are typically conducted following ICH Q1A(R2) guidelines.[11]

- Long-Term Stability Testing:
 - Storage Conditions: Store samples of **Crotonophenone** under controlled long-term storage conditions (e.g., $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$). [12]
 - Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months). [12]
 - Attributes Tested: Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties. [13]
- Accelerated Stability Testing:
 - Storage Conditions: Store samples under accelerated conditions (e.g., $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$). [12]
 - Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months). [12]
 - Purpose: The data is used to predict the long-term stability and to evaluate the effect of short-term excursions from the labeled storage conditions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like **Crotonophenone**.

Caption: Workflow for the Physicochemical Characterization of **Crotonophenone**.

Conclusion

This guide has provided a detailed overview of the physicochemical properties of **Crotonophenone**, including tabulated data and experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this versatile chemical compound and its potential applications. The provided workflow offers a logical framework for the systematic characterization of such molecules.

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